2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-13-6-5-7-15(8-13)23-19(27)25-20-24-17(12-28-20)18(26)22-16-9-14(2)10-21(3,4)11-16/h5-8,12,14,16H,9-11H2,1-4H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMDSFGUYPTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide is a thiazole derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring substituted with a urea moiety and an m-tolyl group. The presence of the trimethylcyclohexyl group enhances its lipophilicity, potentially influencing its biological interactions.
- Molecular Formula : C19H28N2O1S
- Molecular Weight : 344.51 g/mol
- Key Functional Groups :
- Thiazole ring
- Urea linkage
- Aromatic m-tolyl group
Synthesis Methods
The synthesis of this compound typically involves the reaction of m-toluidine with isocyanates followed by cyclization with thiazole derivatives. The process can be optimized for yield and purity using various solvents and catalysts.
Antimicrobial Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the thiazole core may play a crucial role in the antimicrobial mechanism.
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism often involves the inhibition of cell proliferation and induction of oxidative stress.
Case Studies
-
Study on Antimicrobial Activity :
A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent . -
Anticancer Evaluation :
In a study focusing on anticancer activity, compounds structurally related to the target exhibited IC50 values ranging from 10 to 25 µM against HeLa cells. This suggests that modifications in substituents can enhance or reduce biological efficacy .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
